(S)-GSK852

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

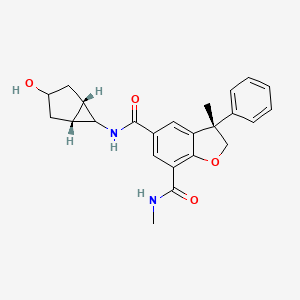

Fórmula molecular |

C24H26N2O4 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide |

InChI |

InChI=1S/C24H26N2O4/c1-24(14-6-4-3-5-7-14)12-30-21-18(23(29)25-2)8-13(9-19(21)24)22(28)26-20-16-10-15(27)11-17(16)20/h3-9,15-17,20,27H,10-12H2,1-2H3,(H,25,29)(H,26,28)/t15?,16-,17+,20?,24-/m0/s1 |

Clave InChI |

FNHHVPPSBFQMEL-KQHDFZBMSA-N |

SMILES isomérico |

C[C@]1(COC2=C(C=C(C=C21)C(=O)NC3[C@H]4[C@@H]3CC(C4)O)C(=O)NC)C5=CC=CC=C5 |

SMILES canónico |

CC1(COC2=C(C=C(C=C21)C(=O)NC3C4C3CC(C4)O)C(=O)NC)C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

(S)-GSK852: A Technical Guide to its Mechanism of Action in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-GSK852 is a highly potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This selectivity for BD2 over the first bromodomain (BD1) presents a promising therapeutic strategy, potentially offering a wider therapeutic window compared to pan-BET inhibitors by minimizing toxicities associated with BD1 inhibition.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in gene regulation, drawing upon available data for this compound and analogous selective BD2 inhibitors to elucidate its impact on transcription, signaling pathways, and cellular processes. While specific quantitative gene expression data for this compound is not publicly available, this guide leverages data from structurally and functionally similar molecules to provide a robust understanding of its therapeutic potential.

Introduction to BET Proteins and the Rationale for BD2-Selective Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[6][7][8] This interaction tethers BET proteins to chromatin, where they act as scaffolding proteins to recruit and stabilize transcriptional machinery, thereby promoting the expression of target genes.[7][8] Pan-BET inhibitors, which target both BD1 and BD2 domains, have shown promise in preclinical and clinical studies for various cancers and inflammatory diseases. However, their clinical utility has been hampered by on-target toxicities, such as thrombocytopenia and gastrointestinal issues, which are thought to be at least partially mediated by inhibition of BD1.[4][5]

The two tandem bromodomains of BET proteins, BD1 and BD2, exhibit distinct biological functions. BD1 is believed to be more involved in anchoring BET proteins to chromatin and maintaining basal gene expression, while BD2 is thought to play a more critical role in the recruitment of transcriptional activators and the induction of gene expression in response to specific stimuli.[9] This functional divergence provides a strong rationale for the development of domain-selective inhibitors. By specifically targeting BD2, molecules like this compound aim to disrupt disease-associated transcriptional programs while sparing the essential housekeeping functions mediated by BD1, potentially leading to an improved safety profile.[4][5]

This compound: A Potent and Selective BD2 Inhibitor

This compound emerged from a medicinal chemistry campaign focused on a series of 2,3-dihydrobenzofurans.[2][10] Structural modifications led to the identification of this compound as a highly potent and selective BD2 inhibitor with favorable pharmacokinetic properties.[2][10]

Data Presentation: Potency and Selectivity of this compound

While extensive quantitative data for this compound is limited in the public domain, the following table summarizes its key reported potency and selectivity metrics.

| Target | Assay Type | pIC50 | Selectivity (over BD1) | Reference |

| BRD4 BD2 | Biochemical Assay | 7.9 | >1000-fold | [1] |

| BRD4 BD1 | Biochemical Assay | < 4.9 | - | [1] |

Core Mechanism of Action: Disruption of BET-Mediated Gene Transcription

The primary mechanism of action of this compound is the competitive inhibition of the BD2 domain of BET proteins. By occupying the acetyl-lysine binding pocket of BD2, this compound prevents the interaction of BET proteins with acetylated histones and transcription factors. This displacement from chromatin disrupts the formation of active transcriptional complexes at the promoters and enhancers of target genes, leading to their transcriptional repression.

Signaling Pathway Diagram: General Mechanism of BET Inhibition

Caption: General mechanism of BET inhibition by this compound.

Impact on Gene Regulation: Insights from Selective BD2 Inhibitors

While specific RNA-sequencing (RNA-seq) or Chromatin Immunoprecipitation-sequencing (ChIP-seq) data for this compound is not publicly available, studies on other selective BD2 inhibitors, such as ABBV-744, provide valuable insights into its expected effects on gene regulation.

RNA-seq analysis of cells treated with the selective BD2 inhibitor ABBV-744 revealed a more targeted transcriptional response compared to pan-BET inhibitors.[4][5] In prostate cancer models, ABBV-744 potently suppressed the expression of androgen receptor (AR)-driven genes, which are critical for tumor growth.[4][5] This suggests that BD2 is a key mediator of oncogenic transcription programs.

ChIP-seq experiments have shown that selective BD2 inhibition leads to the displacement of BRD4 from the super-enhancers that regulate key oncogenes, such as the AR.[4][5] This provides a direct mechanistic link between BD2 inhibition and the downregulation of cancer-driving genes. It is highly probable that this compound exerts its anti-tumor effects through a similar mechanism of displacing BET proteins from the enhancers of critical oncogenes.

Logical Relationship Diagram: Effect of BD2 Inhibition on Gene Expression

Caption: Logical flow of BD2 inhibition by this compound leading to anti-tumor effects.

Key Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize BET inhibitors like this compound. Specific parameters for this compound would be found in the supplementary materials of its primary publication, which are not publicly accessible.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method to determine the binding affinity of an inhibitor to its target protein in a biochemical setting.

Principle: This assay measures the proximity between a terbium-labeled anti-His antibody bound to a His-tagged BET bromodomain and a fluorescently labeled acetylated histone peptide. When in close proximity, excitation of the terbium donor leads to energy transfer and emission from the fluorescent acceptor. An inhibitor that displaces the peptide will disrupt FRET.

General Protocol:

-

Reagents:

-

His-tagged BET bromodomain protein (e.g., BRD4-BD2)

-

Terbium-conjugated anti-His antibody (Donor)

-

Fluorescently labeled (e.g., with fluorescein (B123965) or Alexa Fluor) acetylated histone H4 peptide (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, add the His-tagged bromodomain and the terbium-labeled antibody and incubate to allow for complex formation.

-

Add the test compound at various concentrations.

-

Add the fluorescently labeled histone peptide to initiate the competition reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow: TR-FRET Assay

Caption: Workflow for a typical TR-FRET assay to determine inhibitor potency.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a test compound to its target protein within living cells, providing a more physiologically relevant measure of target engagement.

Principle: A NanoLuc® luciferase-tagged BET bromodomain is expressed in cells. A cell-permeable fluorescent tracer that binds to the bromodomain is added. When the tracer binds to the NanoLuc-tagged protein, BRET occurs. A test compound that enters the cell and engages the target will compete with the tracer, leading to a loss of BRET signal.

General Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Transfect the cells with a plasmid encoding the NanoLuc®-BET bromodomain fusion protein.

-

-

Assay Procedure:

-

Plate the transfected cells in a 96- or 384-well white assay plate.

-

Add the NanoBRET™ tracer and the test compound (this compound) at various concentrations.

-

Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow for compound entry and target engagement.

-

Add the NanoBRET™ substrate and a cell-impermeable NanoLuc® inhibitor (to quench any extracellular signal).

-

Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor emission / Donor emission).

-

Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for cellular target engagement.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of epigenetic modulators, offering the potential for a more targeted therapeutic intervention with an improved safety profile compared to pan-BET inhibitors. Its high potency and selectivity for the BD2 domain of BET proteins suggest a mechanism of action centered on the disruption of specific, disease-driving transcriptional programs. While further studies, including the public release of comprehensive genomic and proteomic data, are needed to fully elucidate its precise effects on gene regulation and signaling pathways, the available evidence strongly supports its potential as a valuable tool for research and as a candidate for further drug development. Future investigations should focus on identifying the full spectrum of genes and pathways regulated by BD2, exploring the therapeutic potential of this compound in various disease models, and identifying potential biomarkers of response.

References

- 1. GSK852 | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. GSK-852 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 8. Bromodomain and extraterminal (BET) proteins: biological functions, diseases and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

(S)-GSK852: A Deep Dive into a Selective BET Bromodomain 2 Inhibitor

(S)-GSK852 is a highly potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Its remarkable selectivity for BD2 over the first bromodomain (BD1) and other non-BET bromodomains makes it a valuable chemical probe to dissect the specific biological functions of BRD2 and a potential therapeutic agent with a differentiated safety profile compared to pan-BET inhibitors. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and an exploration of the signaling pathways influenced by selective BRD2 inhibition.

Biochemical Profile and Selectivity

This compound, also referred to as inhibitor 71 in its primary publication, demonstrates exceptional potency for the second bromodomain of BRD4 (BRD4 BD2) with a pIC50 of 7.9.[1] Its key characteristic is its profound selectivity, exhibiting over 1000-fold preference for BD2 over BD1 within the BET family.[2][3] This high degree of selectivity allows for the precise investigation of the biological roles of the second bromodomain of BET proteins, which are thought to be distinct from those of the first bromodomain.[4]

Table 1: Biochemical Activity of this compound against BET Bromodomains

| Target | Assay Format | pIC50 | IC50 (nM) | Selectivity (fold vs. BD1) |

| BRD4 BD2 | TR-FRET | 7.9 | 12.6 | >1260 |

| BRD4 BD1 | TR-FRET | <4.8 | >15,800 | - |

| BRD2 BD2 | BROMOscan | - | Kd = 33 nM | >1000 |

| BRD2 BD1 | BROMOscan | - | Kd > 30,000 nM | - |

| BRD3 BD2 | BROMOscan | - | Kd = 41 nM | >730 |

| BRD3 BD1 | BROMOscan | - | Kd > 30,000 nM | - |

Data compiled from Lucas et al., 2021 and other sources.[1][3]

Table 2: Selectivity Profile of this compound against a Panel of Non-BET Bromodomains (BROMOscan)

| Bromodomain | Kd (nM) |

| CREBBP | > 30,000 |

| EP300 | > 30,000 |

| FALZ | > 30,000 |

| SMARCA4 | > 30,000 |

| BAZ2B | > 30,000 |

| ATAD2 | > 30,000 |

This compound was tested against a broad panel of non-BET bromodomains and showed minimal to no binding, highlighting its high selectivity for BET BD2 domains.

Signaling Pathways Modulated by Selective BRD2 Inhibition

BET proteins, including BRD2, are critical epigenetic readers that play a fundamental role in transcriptional regulation. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. While pan-BET inhibitors have shown therapeutic promise, their broad activity can lead to on-target toxicities. The development of selective inhibitors like this compound allows for a more nuanced understanding of the distinct functions of each BET bromodomain.

Selective inhibition of BRD2 is emerging as a potential therapeutic strategy. Studies have indicated that BRD2 is involved in the regulation of metabolic pathways and cell state plasticity.[5][6] For instance, inhibition of BRD2 has been shown to increase fatty acid oxidation.[5] Furthermore, in the context of glioblastoma, BRD2 has been identified as a key mediator of the mesenchymal transition, a process associated with therapy resistance.[6] Pharmacological inhibition of BRD2 with a selective inhibitor reversed this transition and enhanced radiation sensitivity in preclinical models.[6] One of the key pathways implicated downstream of BRD2 is the RasGRP1/Ras/ERK signaling pathway, which can contribute to drug resistance in certain cancers.[7]

Caption: General mechanism of BET protein action and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying the binding affinity of inhibitors to bromodomains.[3][8]

Caption: Workflow for a typical TR-FRET bromodomain binding assay.

Protocol:

-

Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).

-

Compound Dispensing: A serial dilution of this compound in DMSO is dispensed into a low-volume 384-well plate.

-

Reagent Addition: A mixture of the GST-tagged bromodomain protein (e.g., BRD4 BD2), a biotinylated acetylated histone H4 peptide, and a terbium-conjugated anti-GST antibody (donor) is added to the wells.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Acceptor Addition: A solution of streptavidin-conjugated acceptor fluorophore (e.g., d2) is added to each well.

-

Final Incubation: The plate is incubated for a further period (e.g., 1-2 hours) at room temperature, protected from light.

-

Data Acquisition: The TR-FRET signal is read on a compatible plate reader, with excitation typically around 340 nm and emission measured at the donor and acceptor wavelengths.

-

Data Analysis: The ratio of acceptor to donor emission is calculated, and the data are fitted to a dose-response curve to determine the pIC50 value.

BROMOscan® Assay

The BROMOscan® technology is a competition binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.[9]

Protocol:

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.

-

Assay Execution: The bromodomain protein is incubated with the test compound at various concentrations.

-

Capture: The mixture is then passed over a solid support containing the immobilized ligand. Bromodomain protein that is not bound to the test compound will be captured on the support.

-

Quantification: The amount of captured bromodomain is quantified using qPCR by detecting the associated DNA tag.

-

Data Analysis: The amount of captured bromodomain is inversely proportional to the affinity of the test compound. A dose-response curve is generated to calculate the Kd value.

Cellular Viability Assay

Cellular viability assays are used to assess the anti-proliferative effects of a compound on cancer cell lines.

Caption: A typical workflow for a cell viability assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: A viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity, is added to each well.

-

Data Acquisition: The luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to vehicle-treated controls, and the IC50 value is calculated from the dose-response curve.

Pharmacokinetics

This compound has been shown to possess favorable in vivo pharmacokinetic properties in preclinical species, making it suitable for in vivo studies.[2][3]

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dosing Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |

| Rat | IV | 1 | 15 | 1.2 | 1.0 | - |

| Rat | PO | 3 | - | - | - | 56 |

| Dog | IV | 0.5 | 4.9 | 1.1 | 2.6 | - |

| Dog | PO | 1 | - | - | - | 100 |

Data compiled from Lucas et al., 2021.[3]

Conclusion

This compound is a potent and highly selective inhibitor of the second bromodomain of BET proteins. Its well-characterized biochemical profile, favorable pharmacokinetic properties, and demonstrated cellular activity make it an invaluable tool for elucidating the specific functions of BRD2. Further research utilizing this and other selective chemical probes will continue to unravel the complex biology of the BET family and may pave the way for the development of novel epigenetic therapies with improved efficacy and safety profiles.

References

- 1. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-852 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Proteins Brd2, Brd3 and Brd4 Selectively Regulate Metabolic Pathways in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. BRD2 induces drug resistance through activation of the RasGRP1/Ras/ERK signaling pathway in adult T‐cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

The Functional Role of (S)-GSK852 in Epigenetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GSK852 is a highly potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. With a pIC50 of 7.9 for BRD4 BD2 and over 1000-fold selectivity against the first bromodomain (BD1), this compound serves as a critical tool for dissecting the distinct biological functions of these two domains.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols for its characterization.

Introduction to BET Proteins and Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators. They act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is mediated by two tandem N-terminal bromodomains, BD1 and BD2. By tethering transcriptional machinery to chromatin, BET proteins play a pivotal role in regulating gene expression. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions.

Pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise but are often associated with dose-limiting toxicities. This has spurred the development of domain-selective inhibitors to delineate the specific functions of BD1 and BD2 and to potentially develop safer therapeutics. Emerging evidence suggests that BD1 is primarily involved in maintaining steady-state gene expression, while BD2 plays a more critical role in the rapid induction of gene expression in response to stimuli, such as inflammatory signals.[3][4][5][6]

This compound: A Selective BD2 Inhibitor

This compound, also referred to as inhibitor 71 in its primary publication, emerged from a medicinal chemistry effort to develop potent and selective BD2 inhibitors with improved pharmacokinetic properties.[7][8] Its high selectivity allows for the precise investigation of BD2-mediated biological processes without the confounding effects of BD1 inhibition.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been characterized using various biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Notes |

| pIC50 | BRD4 BD2 | 7.9 | The negative logarithm of the half-maximal inhibitory concentration. |

| IC50 | BRD4 BD2 | ~12.6 nM | Calculated from the pIC50 value. |

| Selectivity | BD2 vs. BD1 | 1260-fold | Indicates the compound is 1260 times more potent for BD2 than BD1.[2] |

| pIC50 (calculated) | BRD4 BD1 | ~4.8 | Calculated based on the pIC50 of BD2 and the selectivity. |

| IC50 (calculated) | BRD4 BD1 | ~15.9 µM | Calculated from the calculated pIC50 for BD1. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This prevents the recruitment of BET proteins to specific chromatin regions, thereby modulating the transcription of a subset of genes.

Inhibition of Inflammatory Gene Expression

Research on BD2-selective inhibitors has revealed a crucial role for this domain in the transcriptional response to inflammatory stimuli. Pathways such as those mediated by nuclear factor-kappa B (NF-κB) and interferon (IFN) are particularly sensitive to BD2 inhibition.[9][10]

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. BRD4, through its interaction with acetylated RelA (a subunit of NF-κB), co-activates the transcription of numerous pro-inflammatory genes.[11] Selective inhibition of BD2 can disrupt this interaction, leading to the suppression of a specific subset of NF-κB target genes.[9]

-

Interferon Signaling: Type I interferons are critical cytokines in the innate immune response. The transcription of interferon-stimulated genes (ISGs) is a rapid and robust process that relies on the recruitment of transcriptional co-activators. BD2 has been shown to be essential for the induction of certain ISGs, and its inhibition can dampen the cellular response to interferons.[4]

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and other BET inhibitors.

AlphaScreen Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the BRD4-BD2 domain using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[12][13]

Materials:

-

Purified, GST-tagged human BRD4(BD2) protein

-

Biotinylated histone H4 tetra-acetylated peptide (H4Ac4)

-

This compound stock solution in DMSO

-

AlphaScreen Glutathione Acceptor beads

-

AlphaScreen Streptavidin-conjugated Donor beads

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT

-

White, opaque 384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Mixture Preparation: In a 384-well plate, add the following reagents in order:

-

2.5 µL of diluted this compound or DMSO vehicle control.

-

2.5 µL of H4Ac4 peptide solution (final concentration typically in the low nM range, to be optimized).

-

2.5 µL of GST-BRD4(BD2) protein solution (final concentration typically <1 nM, to be optimized).

-

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

-

Bead Addition: In subdued light, add 2.5 µL of a suspension of Glutathione Acceptor beads, followed by 2.5 µL of a suspension of Streptavidin-Donor beads to each well.

-

Final Incubation: Seal the plate, protect it from light, and incubate for 60-120 minutes at room temperature.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a saturating concentration of a known potent inhibitor). Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a framework for a competitive binding TR-FRET assay to determine the inhibitory potential of this compound.

Materials:

-

His-tagged human BRD4(BD2) protein

-

Biotinylated histone H4 tetra-acetylated peptide (H4Ac4)

-

This compound stock solution in DMSO

-

Terbium (Tb)-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated dye (e.g., d2 or Alexa Fluor 647) (Acceptor)

-

TR-FRET Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA

-

White, low-volume 384-well microplates

Procedure:

-

Reagent Preparation: Dilute all reagents in TR-FRET Assay Buffer. Prepare a serial dilution of this compound.

-

Reaction Setup: In a 384-well plate, add the following:

-

2 µL of diluted this compound or DMSO control.

-

2 µL of a mixture of His-BRD4(BD2) and Biotin-H4Ac4 peptide.

-

-

Incubation: Incubate for 60 minutes at room temperature.

-

Detection Reagent Addition: Add 2 µL of a mixture of Tb-anti-His antibody and Streptavidin-dye conjugate.

-

Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Normalize the data and calculate the IC50 value as described for the AlphaScreen assay.

Conclusion

This compound is a valuable chemical probe for elucidating the specific functions of the second bromodomain of BET proteins. Its high potency and selectivity make it an excellent tool for studies in cancer biology, immunology, and other fields where BET proteins are implicated. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in epigenetic research and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK852 | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. db.cngb.org [db.cngb.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of interferon β gene transcription by inhibitors of bromodomain and extra-terminal (BET) family members - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

A Technical Guide to (S)-GSK852: A Selective BET Inhibitor Targeting Oncogene Transcription

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology due to its central role in regulating the transcription of key oncogenes, most notably MYC.[1][2] These proteins act as epigenetic "readers," recognizing acetylated lysine (B10760008) residues on histones to recruit transcriptional machinery and drive gene expression.[3][4] Small-molecule inhibitors that disrupt this interaction have shown significant promise in preclinical and clinical settings.[5][6] This technical guide focuses on (S)-GSK852, a highly potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[7][8] We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the complex biological processes involved in its function.

The BET Family and Its Role in Oncogenesis

The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[3] Each contains two tandem bromodomains, BD1 and BD2, which function as recognition modules for acetylated lysine on histone tails and other proteins.[6] In cancer, BRD4 is of particular interest. It binds to acetylated histones at super-enhancers and promoters, regions of the genome that drive high-level expression of lineage-defining genes and oncogenes.[9] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, stimulating transcriptional elongation and robust expression of target genes like MYC, BCL2, and other drivers of cellular proliferation and survival.[1][10][11] The aberrant activity and overexpression of BRD4 are implicated in numerous malignancies, making it a compelling target for therapeutic intervention.[4][12]

This compound: A BD2-Selective Inhibitor

While many first-generation BET inhibitors like JQ1 and Molibresib (I-BET762/GSK525762) are pan-inhibitors that bind to both BD1 and BD2 domains, there is growing interest in developing domain-selective inhibitors to potentially refine therapeutic efficacy and mitigate toxicities.[6][13] this compound is a highly potent small molecule developed as a selective inhibitor for the second bromodomain (BD2).[7][8] This selectivity may offer a differentiated biological and safety profile compared to pan-BET inhibitors.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine recognition pocket within the second bromodomain of BET proteins.[3][14] This occupation prevents the BET protein from docking onto acetylated chromatin. The direct consequence is the displacement of BRD4 from the promoters and super-enhancers of its target oncogenes.[9] Without the scaffolding provided by BRD4, the transcriptional machinery, including P-TEFb and RNA Polymerase II, cannot be efficiently recruited or activated.[10] This leads to a rapid and potent suppression of oncogene transcription, most notably of MYC, which is highly dependent on BRD4 for its expression.[2][15][16] The resulting downregulation of MYC protein levels induces cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[10][15]

Quantitative Data

The potency and binding affinity of BET inhibitors are critical parameters for their characterization. The following tables summarize key quantitative data for the BD2-selective inhibitor this compound and the related, well-characterized pan-BET inhibitor Molibresib (I-BET762).

Table 1: Potency and Selectivity of this compound

| Parameter | Target | Value | Reference(s) |

|---|---|---|---|

| pIC₅₀ | BRD4 BD2 | 7.9 | [7][17][18] |

| Selectivity | BRD4 BD2 vs. BD1 | 1260-fold |[7][18] |

Table 2: Binding Affinity and Potency of Molibresib (I-BET762/GSK525762)

| Assay Type | Target | Value (nM) | Reference(s) |

|---|---|---|---|

| Dissociation Constant (Kd) | BRD2 | 61.3 | [14][19] |

| BRD3 | 50.5 | [14][19] | |

| BRD4 | 55.2 | [14][19] | |

| IC₅₀ (Peptide Displacement) | BRD2 | 32.5 | [14][20] |

| BRD3 | 42.4 | [14][20] | |

| BRD4 | 36.1 | [14][20] |

| IC₅₀ (Cell-free assay) | Pan-BET | ~35 |[14] |

Key Experimental Protocols

The evaluation of BET inhibitors like this compound relies on a suite of specialized biochemical and cellular assays. Below are detailed protocols for three foundational experiments.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if BRD4 is displaced from specific gene promoters (e.g., MYC) following inhibitor treatment.[21]

-

Cross-linking: Treat cultured cancer cells with this compound or vehicle control. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells to release nuclei. Resuspend nuclei and sonicate the chromatin to shear it into fragments of 200-1000 base pairs.

-

Immunoprecipitation (IP): Dilute the sheared chromatin and incubate overnight at 4°C with a ChIP-grade anti-BRD4 antibody. Use a non-specific IgG as a negative control.

-

Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the MYC promoter or enhancer regions to quantify the amount of co-precipitated DNA. A significant reduction in qPCR signal in inhibitor-treated samples compared to vehicle indicates displacement of BRD4.[22]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This high-throughput biochemical assay measures the binding affinity of an inhibitor to a specific bromodomain.[23]

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 50 mM NaCl). Dilute all components: a GST-tagged BRD4-BD2 protein, a biotinylated tetra-acetylated Histone H4 peptide, a Terbium (Tb)-labeled anti-GST antibody (donor), and a dye-labeled streptavidin (acceptor).[14][23]

-

Inhibitor Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate. Include positive (vehicle) and negative (no BRD4 protein) controls.

-

Assay Reaction: Add the BRD4-BD2 protein and the acetylated histone H4 peptide to the wells. Incubate to allow for inhibitor binding.

-

Detection: Add the Tb-labeled antibody and dye-labeled streptavidin. Incubate in the dark for 60-120 minutes to allow the FRET donor and acceptor to bind their respective targets.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader. When BRD4-BD2 binds the histone peptide, the donor and acceptor are in close proximity, generating a high FRET signal. This compound disrupts this interaction, leading to a dose-dependent decrease in the signal.

-

Data Analysis: Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability / Proliferation Assay

This assay determines the effect of the inhibitor on cancer cell growth and survival.

-

Cell Seeding: Seed cancer cells (e.g., a MYC-dependent multiple myeloma cell line) in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).[23]

-

Incubation: Incubate the plates for 72 hours, or a period equivalent to 2-3 cell doubling times.

-

Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo®. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[23]

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.

Visualizing Workflows and Relationships

Conclusion and Future Directions

This compound represents a significant advancement in the field of epigenetic therapy, offering high potency and selectivity for the second bromodomain of BET proteins. Its mechanism of action, centered on the displacement of BRD4 from chromatin and the subsequent suppression of critical oncogenes like MYC, provides a strong rationale for its development in oncology.[7][24] The ability to selectively target BD2 may uncover distinct biological functions and potentially lead to an improved therapeutic window compared to pan-BET inhibitors. Further research is necessary to fully elucidate the unique downstream effects of BD2-selective inhibition and to identify patient populations most likely to benefit from this targeted therapeutic strategy.

References

- 1. oncotarget.com [oncotarget.com]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK852 | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. GSK-852 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Bromodomain compound (inhibitors, agonists)-ProbeChem.com [probechem.com]

- 19. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]

- 20. tribioscience.com [tribioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. Targeting MYCN-Driven Transcription By BET-Bromodomain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-GSK852: A Technical Guide to its Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and synthetic route of (S)-GSK852, a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.

Physicochemical Properties

This compound is a small molecule inhibitor with favorable physicochemical properties for research and development. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆N₂O₄ | [1] |

| Molecular Weight | 406.47 g/mol | [1] |

| CAS Number | 2305842-30-0 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| pIC₅₀ (BRD4 BD2) | 7.9 | [2] |

| Selectivity | >1000-fold for BD2 over BD1 | [3][4] |

Synthesis of this compound

The synthesis of this compound has been reported through two orthogonal synthetic routes. A key feature of the optimized synthesis is the introduction of a quaternary center on the 2,3-dihydrobenzofuran (B1216630) core, which serves to block a key site of metabolism and improve solubility.[3][4] The detailed experimental protocol for one of the synthetic routes is outlined below, based on the information provided in the supplementary materials of the cited publication.

Experimental Protocol: Synthesis of this compound

Scheme 1: Overall Synthetic Route

Caption: High-level overview of the synthetic strategy for this compound.

Step 1: Synthesis of the 2,3-dihydrobenzofuran core with a quaternary center.

-

Reaction: Friedel-Crafts alkylation of a substituted phenol (B47542) with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

-

Reagents: Substituted phenol, alkylating agent (e.g., a tertiary alcohol or alkene), Lewis acid (e.g., BF₃·OEt₂ or AlCl₃).

-

Solvent: Dichloromethane (DCM) or other suitable aprotic solvent.

-

Procedure: To a solution of the substituted phenol in DCM at 0 °C is added the Lewis acid, followed by the dropwise addition of the alkylating agent. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Functional group manipulation to install the dicarboxylic acid precursor.

-

Reaction: A series of reactions including formylation, oxidation, and protection/deprotection steps to introduce the necessary functional groups for the final amide coupling. This may involve Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid.

-

Reagents: Varies depending on the specific transformations but may include POCl₃, DMF, oxidizing agents (e.g., KMnO₄ or Jones reagent), and protecting groups (e.g., Boc or Cbz).

-

Solvent: Appropriate solvents for each specific reaction step.

-

Procedure: The intermediate from Step 1 is subjected to a sequence of reactions to install the two carboxylic acid functionalities, or their precursors, onto the benzofuran (B130515) ring. Each step is carried out under standard literature conditions with appropriate workup and purification.

Step 3: Amide coupling to furnish this compound.

-

Reaction: Amide bond formation between the dicarboxylic acid precursor from Step 2 and (1R,3R,5S)-3-hydroxybicyclo[3.1.0]hexan-6-amine.

-

Reagents: The dicarboxylic acid precursor, (1R,3R,5S)-3-hydroxybicyclo[3.1.0]hexan-6-amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA or Et₃N).

-

Solvent: Aprotic polar solvent such as DMF or NMP.

-

Procedure: To a solution of the dicarboxylic acid precursor in DMF are added the amine, the coupling agent, and the base. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then isolated by an appropriate workup procedure, which may include aqueous extraction and precipitation, followed by purification by preparative HPLC or crystallization to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[3][4] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[5]

By binding to the BD2 domain of BET proteins, particularly BRD4, this compound prevents their association with acetylated chromatin. This leads to the displacement of BRD4 from the regulatory regions of its target genes, resulting in the downregulation of their transcription.[6] A key and well-documented downstream target of BET inhibitors is the MYC oncogene.[5][7] The suppression of MYC expression leads to a cascade of cellular events, including cell cycle arrest and apoptosis, which are the basis for the anti-proliferative effects of this compound in various cancer models.[5][7]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to anti-cancer effects.

Experimental Workflow for Assessing this compound Activity

Caption: A typical workflow for evaluating the cellular effects of this compound.

References

- 1. GSK-852 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains [cancer.fr]

(S)-GSK852 for Preclinical Investigation of NUT Midline Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NUT Midline Carcinoma (NMC) is a rare and aggressive squamous cell carcinoma defined by chromosomal rearrangements involving the NUTM1 gene, most commonly resulting in a BRD4-NUT fusion oncoprotein. This fusion protein acts as an epigenetic driver, promoting tumor growth and blocking differentiation. Bromodomain and extraterminal domain (BET) inhibitors have emerged as a promising therapeutic strategy for NMC by targeting the bromodomains of the BRD4 portion of the fusion protein. This technical guide focuses on (S)-GSK852, a potent and highly selective inhibitor of the second bromodomain (BD2) of BET proteins, as a potential agent for the preclinical investigation of NMC. While direct preclinical studies of this compound in NMC are not yet publicly available, this document provides a comprehensive overview of its known properties, the rationale for its investigation in NMC, and detailed experimental protocols based on established methodologies for evaluating BET inhibitors in this disease context.

Introduction to this compound

This compound is the active S-enantiomer of GSK852, a novel, highly potent, and selective small molecule inhibitor of the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, and BRD4).[1][2][3] Developed by GlaxoSmithKline, GSK852 emerged from an optimization program of a 2,3-dihydrobenzofuran (B1216630) series of compounds.[2] The insertion of a quaternary center into the molecular scaffold successfully blocked a key site of metabolism and improved solubility, leading to a compound with favorable pharmacokinetic properties in preclinical species.[2]

The high selectivity of this compound for BD2 over the first bromodomain (BD1) offers a potential advantage over pan-BET inhibitors, which have been associated with dose-limiting toxicities, such as thrombocytopenia and gastrointestinal events, in clinical trials.[4] It is hypothesized that the differential functions of BD1 and BD2 could be exploited to achieve a better therapeutic window. While BD1 is thought to be primarily involved in maintaining steady-state gene expression, BD2 may play a more critical role in the rapid induction of gene expression in response to stimuli, a process that is highly relevant in cancer.[5]

Physicochemical and Pharmacokinetic Properties of GSK852

While specific data for the (S)-enantiomer is not detailed separately in the primary literature, the data for the racemate GSK852 provides a strong indication of its properties.

| Property | Value | Species | Reference |

| Potency (pIC50) | 7.9 | - | [6] |

| Selectivity | >1000-fold for BD2 over BD1 | - | [2] |

| Solubility | High | - | [2] |

| In Vivo Pharmacokinetics | Good | Rat, Dog | [2] |

Mechanism of Action in NUT Midline Carcinoma

NMC is driven by the BRD4-NUT fusion oncoprotein, which binds to chromatin through the dual bromodomains of BRD4. The NUT portion of the fusion protein recruits the p300 histone acetyltransferase (HAT), leading to localized histone hyperacetylation and the formation of super-enhancers.[7][8] This results in the transcriptional activation of oncogenes, most notably MYC, and a blockage of cellular differentiation.[7][9]

BET inhibitors, including this compound, are acetyl-lysine mimetic compounds that competitively bind to the bromodomains of BET proteins.[10] This prevents the BRD4-NUT oncoprotein from binding to acetylated histones on the chromatin, thereby disrupting its function. The expected downstream effects of this compound in NMC cells are the downregulation of MYC and other target oncogenes, leading to cell cycle arrest, induction of squamous differentiation, and ultimately, inhibition of tumor growth.[4][10] The high selectivity of this compound for BD2 may offer a more targeted approach to disrupting the BRD4-NUT-driven transcriptional program, potentially with an improved safety profile.

Signaling Pathway

Caption: Mechanism of BRD4-NUT oncoprotein and inhibition by this compound.

Preclinical Data of BET Inhibitors in NUT Midline Carcinoma

While specific preclinical data for this compound in NMC is not available, numerous studies with other BET inhibitors have demonstrated proof-of-concept for this therapeutic strategy.

| Compound | Type | Cell Lines | In Vivo Model | Key Findings | Reference |

| GSK525762 (Molibresib) | Pan-BET | NMC cell lines | - | Growth inhibition with a median IC50 of 50 nM. | [4] |

| OTX015 (Birabresib) | Pan-BET | NMC cell lines | Xenograft | Induced growth arrest and differentiation. Showed clinical activity in NMC patients. | [11] |

| JQ1 | Pan-BET | NMC cell lines | Xenograft | Varied efficacy depending on the BRD4-NUT translocation variant. | [12] |

| NEO2734 | Dual BET/p300 inhibitor | NMC cell lines | Xenograft | Potent growth inhibition and induction of differentiation. Greater growth inhibition than a lead clinical BET inhibitor. | [8] |

| ABBV-744 | BD2-selective | Prostate cancer cell lines | Xenograft | Effective against prostate cancer with lower toxicity than a pan-BET inhibitor. | [10] |

The data on ABBV-744, another BD2-selective inhibitor, is particularly relevant as it suggests that BD2-selectivity can be effective in a cancer context with potentially reduced toxicity.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate this compound in a preclinical setting for NMC.

In Vitro Cell-Based Assays

Objective: To determine the anti-proliferative and differentiation-inducing effects of this compound on NMC cell lines.

Cell Lines:

-

BRD4-NUT positive: PER-403, Ty-82

-

BRD3-NUT positive: 10326

-

Non-NMC control: A suitable squamous cell carcinoma line without a NUT fusion.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate NMC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in culture medium. Add the diluted compound to the cells and incubate for 72-96 hours.

-

Luminescence Reading: After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

Protocol: Western Blot for MYC and Differentiation Markers

-

Treatment: Treat NMC cells in 6-well plates with this compound at concentrations around the IC50 value for 24-48 hours.

-

Protein Extraction: Lyse the cells and quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against MYC, involucrin (B1238512) (a squamous differentiation marker), and a loading control (e.g., β-actin).

-

Detection: Use a corresponding HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for in vitro evaluation of this compound in NMC cell lines.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy and tolerability of this compound in a mouse xenograft model of NMC.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

Protocol: Subcutaneous Xenograft Study

-

Tumor Implantation: Subcutaneously inject NMC cells (e.g., PER-403) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally (or via another appropriate route) daily at various dose levels.

-

Efficacy and Tolerability Assessment: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., MYC expression by immunohistochemistry or western blot).

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for in vivo xenograft study of this compound in NMC.

Conclusion and Future Directions

This compound is a potent and selective BD2 inhibitor with promising physicochemical and pharmacokinetic properties. Although direct preclinical data in NUT midline carcinoma is currently lacking, the strong rationale for targeting the BRD4-NUT oncoprotein with BET inhibitors makes this compound a compelling candidate for investigation in this disease. The potential for improved tolerability due to its BD2-selectivity warrants further exploration. The experimental protocols outlined in this guide provide a robust framework for a thorough preclinical evaluation of this compound in NMC, which could pave the way for its clinical development for this devastating cancer. Future research should also focus on identifying predictive biomarkers of response and exploring rational combination strategies to overcome potential resistance.

References

- 1. drughunter.com [drughunter.com]

- 2. GSK-852 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular-genetic profiling and high-throughput in vitro drug screening in NUT midline carcinoma—an aggressive and fatal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Targeting of the BRD4-NUT-p300 Axis in NUT Midline Carcinoma by Dual Selective Bromodomain Inhibitor, NEO2734 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the pathogenesis and treatment of nut carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Report of the First International Symposium on NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative drug screening in NUT midline carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (S)-GSK852: A Technical Guide to a Highly Selective BD2 Inhibitor

(S)-GSK852, also known as GSK852 or inhibitor 71, has emerged as a potent and highly selective inhibitor of the second bromodomain (BD2) of the bromo and extra-terminal domain (BET) family of proteins. This technical guide provides an in-depth overview of its discovery, development, and key experimental data, tailored for researchers, scientists, and drug development professionals.

The development of this compound stemmed from a focused effort to overcome the limitations of pan-BET inhibitors, which have been associated with toxicity in clinical trials. By selectively targeting the BD2 bromodomain, this compound offers the potential for a more favorable safety profile while retaining therapeutic efficacy. The journey from a series of 2,3-dihydrobenzofurans to this highly optimized molecule showcases a strategic medicinal chemistry approach to enhance potency, selectivity, and pharmacokinetic properties.

Physicochemical and Pharmacokinetic Properties

This compound is a small molecule with a molecular weight of 406.48 g/mol and a chemical formula of C24H26N2O4.[1] A critical breakthrough in its development was the introduction of a quaternary center into the 2,3-dihydrobenzofuran (B1216630) core. This structural modification effectively blocked a key site of metabolism, leading to improved in vitro clearance and solubility.[2][3] The compound exhibits favorable in vivo pharmacokinetic profiles in both rat and dog models.[2][3]

| Parameter | Value | Species | Reference |

| pIC50 (BRD4 BD2) | 7.9 | - | [1][4] |

| Selectivity | >1000-fold for BD2 over BD1 | - | [2][3] |

| Molecular Weight | 406.482 | - | [1] |

| Formula | C24H26N2O4 | - | [1] |

Mechanism of Action: Targeting Transcriptional Regulation

As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine recognition pocket of the BD2 bromodomain. This prevents the interaction between BET proteins (like BRD4) and acetylated histones on chromatin, thereby disrupting the recruitment of the transcriptional machinery required for the expression of specific target genes. The high selectivity for BD2 suggests a potential to modulate a distinct set of genes compared to pan-BET or BD1-selective inhibitors.

References

(S)-GSK852: A Technical Guide to Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK852 is a potent and highly selective small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, most notably c-Myc.[2][3] By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and differentiation. Dysregulation of this process is a hallmark of many cancers, making BET proteins attractive therapeutic targets.[4] The selectivity of this compound for BD2 is of particular interest, as the two bromodomains of BET proteins (BD1 and BD2) are thought to have distinct biological functions, with BD2 being more specifically implicated in cancer pathogenesis.[4]

This technical guide provides an in-depth overview of the methodologies and data required to validate the therapeutic target of this compound in cancer cell lines. It is intended to serve as a comprehensive resource for researchers and drug development professionals working to characterize the mechanism of action and anti-cancer efficacy of this and similar compounds.

Quantitative Data Summary

The following tables summarize key quantitative data points for the characterization of this compound's activity in cancer cell lines.

Table 1: In Vitro Binding Affinity of this compound

| Compound | Target | Assay | pIC50 | IC50 (nM) |

| This compound | BET Bromodomain 2 (BD2) | Biochemical Assay | 7.9 | ~12.6 |

Note: The pIC50 of 7.9 corresponds to an IC50 of approximately 12.6 nM, calculated as 10(-7.9) M.[1]

Table 2: Representative Anti-proliferative Activity of BET Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay | IC50 (nM) |

| JQ1 | MM.1S | Multiple Myeloma | Cell Viability | 100 |

| Compound 2 | MM.1S | Multiple Myeloma | Growth Inhibition | 70 |

| Compound 3 | MM.1S | Multiple Myeloma | Growth Inhibition | 80 |

| I-BET762 | LNCaP | Prostate Cancer | Growth Inhibition | 25-150 |

Note: This table provides representative IC50 values for other well-characterized BET inhibitors to offer a comparative context for the expected potency of this compound. Specific IC50 values for this compound in a panel of cancer cell lines would need to be experimentally determined.[5][6]

Experimental Protocols

Detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).[8]

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9][10]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11][12]

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12][13]

-

Incubation: Mix the contents by shaking and incubate at room temperature for 30 minutes to 3 hours.[12]

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[13]

-

Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase activity.

Western Blotting for BRD4 and c-Myc

This technique is used to detect and quantify the levels of BRD4 and its downstream target c-Myc.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14][15]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[14][15]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.[14][15]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).[14]

Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of this compound to its target, BRD4, within living cells.

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc®-BRD4 fusion protein

-

NanoBRET™ tracer specific for BRD4

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent

-

White 96-well plates

-

Nano-Glo® Live Cell Reagent

-

Plate reader capable of measuring BRET signals

Protocol:

-

Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 fusion vector and a tracer-specific HaloTag® vector (for some assay formats).

-

Cell Seeding: Seed the transfected cells into white 96-well plates.

-

Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.

-

Substrate Addition: Add the Nano-Glo® Live Cell Reagent.

-

BRET Measurement: Measure the BRET signal on a plate reader equipped with appropriate filters. The signal is a ratio of the light emitted by the tracer and the NanoLuc® luciferase.

-

Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by this compound, allowing for the determination of an IC50 value for target engagement.

Visualizations

Signaling Pathway

Caption: this compound inhibits the binding of BRD4 to acetylated histones, leading to decreased c-Myc expression and subsequent inhibition of cell proliferation and induction of apoptosis.

Experimental Workflow

Caption: Workflow for the in vitro validation of this compound's target in cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 12. ulab360.com [ulab360.com]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-GSK852 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK852 is a highly potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[4] They bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers. The selective inhibition of BRD4's BD2 domain offers a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions.[3][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Data Presentation

While extensive cell-based IC50 data for this compound is not widely available in the public domain, the following tables summarize its known biochemical potency and provide representative cellular activity data for other selective BD2 inhibitors to guide experimental design.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Format | pIC50 | Selectivity | Reference |

| This compound | BRD4 BD2 | Biochemical Assay | 7.9 | >1000-fold vs. BD1 | [1][2] |

Table 2: Representative Cellular IC50 Values for Selective BD2 Inhibitors

| Compound | Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

| ABBV-744 | AGS | Gastric Cancer | Proliferation | 48 h | 7.4 | [4] |

| ABBV-744 | HGC-27 | Gastric Cancer | Proliferation | 48 h | 3.5 | [4] |

| ABBV-744 | MV4:11 | Acute Myeloid Leukemia | Proliferation | 5 days | ~0.3 | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of BRD4 and a general experimental workflow for studying the effects of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[1]

-

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.06 mg of this compound (Molecular Weight: 406.47 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

Cell Proliferation Assay (WST-1 Method)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.

-

Materials:

-

Selected cancer cell line (e.g., MV4:11, AGS, HGC-27)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

WST-1 reagent

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol measures the induction of apoptosis by this compound using flow cytometry.

-

Materials:

-

Selected cancer cell line

-

6-well cell culture plates

-

This compound stock solution